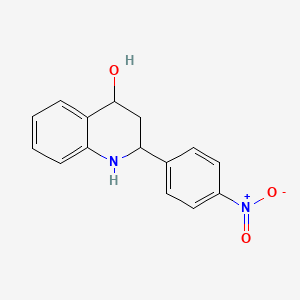
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that features a tetrahydroquinoline core with a nitrophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with aniline derivatives in the presence of a catalyst, followed by cyclization to form the tetrahydroquinoline ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydroquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Formed by the reduction of the nitro group.
2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Formed by halogenation of the aromatic ring.
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Formed by methoxylation of the aromatic ring.
Uniqueness
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specialized functions.
特性
CAS番号 |
918165-53-4 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C15H14N2O3/c18-15-9-14(16-13-4-2-1-3-12(13)15)10-5-7-11(8-6-10)17(19)20/h1-8,14-16,18H,9H2 |
InChIキー |
YEKWLQFQOAQSBJ-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2C1O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



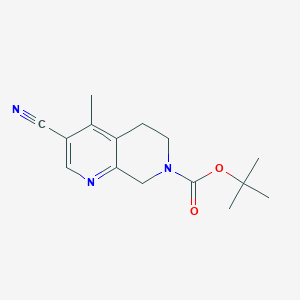
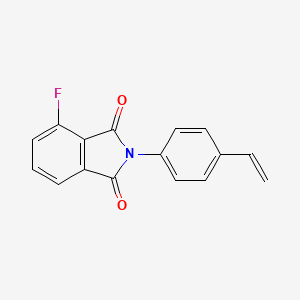
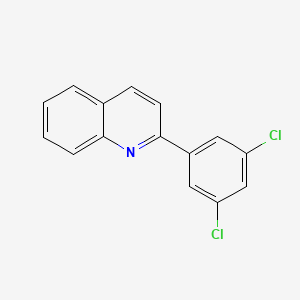



![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)
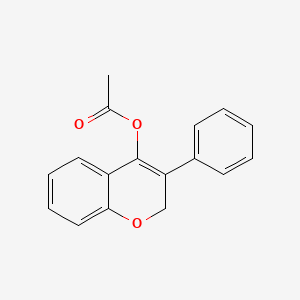
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate](/img/structure/B11849408.png)



![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)
